Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of an acetamide group attached to a 2-methoxyphenyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits moderate solubility in polar organic solvents and demonstrates stability under standard laboratory conditions. Its methoxy and amide functional groups enhance its utility as an intermediate in the synthesis of more complex molecules, particularly in the development of analgesics and herbicides. The product is typically supplied with high purity (>98%), ensuring consistency in experimental and industrial applications. Proper handling and storage in a cool, dry environment are recommended to maintain its integrity.
N-(2-Methoxyphenyl)acetamide structure
N-(2-Methoxyphenyl)acetamide structure
Product Name:N-(2-Methoxyphenyl)acetamide
CAS No:93-26-5
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00026117
CID:34695
PubChem ID:87561721
Update Time:2025-08-04

N-(2-Methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Methoxyphenyl)acetamide
    • o-Acetanisidide
    • o-Methoxyacetanilide
    • o-Acetanisidine
    • 2-Methoxyacetanilide
    • 2'-Methoxyacetanilide
    • Acetamide, N-(2-methoxyphenyl)-
    • Acetanilide, 2'-methoxy-
    • Acetyl-O-anisidine
    • N-Acetyl-o-anisidine
    • 2-ACETAMIDOANISOLE
    • Acetamide, N-(methoxyphenyl)-
    • N-ACETYL-ORTHO-ANISIDINE
    • FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • N-(2-METHOXYPHENYL) ACETAMIDE
    • Q63392790
    • Aceto-o-anisidine
    • NSC4004
    • PubChem3319
    • N-acetyl-2-anisidine
    • 2-(Acetyla
    • N-(2-Methoxyphenyl)acetamide (ACI)
    • o-Acetanisidide (6CI, 7CI, 8CI)
    • 2-(Acetylamino)anisole
    • 2-N-Acetylaminomethoxybenzene
    • 2′-Methoxyacetanilide
    • N-Acetyl-2-methoxyaniline
    • NSC 4004
    • MFCD00026117
    • SDCCGMLS-0033745.P002
    • NS00039539
    • N-(2-methoxyphenyl)-acetamide
    • AKOS000498231
    • o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
    • WLN: 1VMR BO1
    • SCHEMBL171580
    • N-(2-Methoxyphenyl)acetamide, 95%
    • N-(2-Methoxyphenyl)acetamide #
    • DTXSID0052623
    • SY107302
    • W-109344
    • 93-26-5
    • BRN 2091808
    • UNII-LPJ345W2VY
    • SMR000054976
    • LPJ345W2VY
    • N-(2-Methoxy-phenyl)-acetamide
    • AE-641/00783050
    • STL169049
    • AI3-00799
    • AS-59474
    • MLS000105047
    • A0018
    • NSC-4004
    • CHEMBL1880779
    • HMS2339K05
    • CS-0313101
    • EINECS 202-233-5
    • HMS1577L04
    • CHEBI:143106
    • D88200
    • InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
    • Z27797377
    • Cambridge id 5137141
    • MDL: MFCD00026117
    • Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
    • InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C(OC)=CC=CC=1
    • BRN: 2091808

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1603 (rough estimate)
  • Melting Point: 85.0 to 89.0 deg-C
  • Boiling Point: 303-305 °C(lit.)
  • Flash Point: 138
  • Refractive Index: 1.5839 (estimate)
  • PSA: 38.33000
  • LogP: 1.72660
  • FEMA: 2768

N-(2-Methoxyphenyl)acetamide Security Information

N-(2-Methoxyphenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(2-Methoxyphenyl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines
Gao, Yang; Huang, Yubing; Wu, Wanqing; Huang, Kefan; Jiang, Huanfeng, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Production Method 2

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  3 h, reflux
Reference
A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2
An, Na; Pi, Hongjun; Liu, Lifeng; Du, Wenting; Deng, Weiping, Chinese Journal of Chemistry, 2011, 29(5), 947-950

Production Method 3

Reaction Conditions
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] ,  Zinc chloride Solvents: Acetonitrile ;  rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Cyclopropenium ion catalysed Beckmann rearrangement
Srivastava, Vishnu P.; Patel, Rajesh; Garima; Yadav, Lal Dhar S., Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

Production Method 4

Reaction Conditions
1.1 Catalysts: Cadmium oxide ;  10 min, 80 °C
1.2 Solvents: Water
Reference
Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols
Mazaheritehrani, M.; Asghari, J.; Orimi, R. Lotfi; Pahlavan, S., Asian Journal of Chemistry, 2010, 22(4), 2554-2564

Production Method 5

Reaction Conditions
1.1 Catalysts: 2920873-90-9 Solvents: Water ;  1 min, rt
Reference
Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes
Seyedi, Narges; Shirini, Farhad ; Tajik, Hassan, Journal of Molecular Structure, 2023, 1285,

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C
Reference
The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones
Maegawa, Tomohiro ; Oishi, Ryohei; Maekawa, Ayumi; Segi, Kazutoshi; Hamamoto, Hiromi; et al, Synthesis, 2022, 54(18), 4095-4103

Production Method 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes
Oishi, Ryohei; Segi, Kazutoshi; Hamamoto, Hiromi; Nakamura, Akira ; Maegawa, Tomohiro ; et al, Synlett, 2018, 29(11), 1465-1468

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 min, rt
Reference
Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis
Kathiravan, Subban ; Nicholls, Ian A., Chemistry - A European Journal, 2017, 23(29), 7031-7036

Production Method 9

Reaction Conditions
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ;  2 h, reflux
Reference
Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement
Karimi, Babak; Behzadnia, Hesam, Synlett, 2010, (13), 2019-2023

Production Method 10

Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  1 min, rt
Reference
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Production Method 11

Reaction Conditions
1.1 Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
Reference
Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light
Shen, Qing; Peng, Xiaoyan; Chen, Dan; Liu, Yutong; Jiang, Hezhong; et al, Tetrahedron Letters, 2023, 114,

Production Method 12

Reaction Conditions
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  22 h, rt
Reference
BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light
Peng, Xiaoyan; liu, Yutong; Shen, Qing; Chen, Dan; Chen, Xueqin; et al, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

Production Method 13

Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ;  1.75 h, 60 °C
Reference
Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids
Betti, Cecilia; Landini, Dario; Maia, Angelamaria; Pasi, Maurizio, Synlett, 2008, (6), 908-910

Production Method 14

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; Ishihara, Kazuaki; Yamamoto, Hisashi, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Production Method 15

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ;  4 h, 80 °C
Reference
Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions
Sahoo, Atanu; Chowdhury, Arpita Hazra; Singha, Pintu; Banerjee, Aritra; Manirul Islam, Sk.; et al, Molecular Catalysis, 2020, 493,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold, compd. with palladium (6:1) ,  Resin 717 Solvents: Water ;  24 h, 40 °C
Reference
Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines
Zhang, Leilei; Wang, Wentao; Wang, Aiqin; Cui, Yitao; Yang, Xiaofeng; et al, Green Chemistry, 2013, 15(10), 2680-2684

Production Method 17

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions
Sweet, Jamie S.; Wang, Ruichen; Manesiotis, Panagiotis; Dingwall, Paul; Knipe, Peter C., Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Reference
SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams
Zhang, Guofu; Zhao, Yiyong; Xuan, Lidi; Ding, Chengrong, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

Production Method 19

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Reference
Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex
Yin, Jingjun; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(21), 6043-6048

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ;  10 min, rt
Reference
The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides
Cui, Yin; Zhao, Yiyong; Shen, Junjie; Zhang, Guofu; Ding, Chengrong, RSC Advances, 2022, 12(51), 33064-33068

N-(2-Methoxyphenyl)acetamide Raw materials

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
Order Number:A844490
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):386.0
Email:sales@amadischem.com

N-(2-Methoxyphenyl)acetamide Related Literature

Additional information on N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)Acetamide: A Comprehensive Overview

N-(2-Methoxyphenyl)acetamide, also known by its CAS number 93-26-5, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of acetamide, where the acetyl group is attached to a methoxy-substituted phenyl ring. The structure of N-(2-Methoxyphenyl)acetamide consists of a benzene ring with a methoxy group at the para position and an acetamide group at the ortho position. This unique arrangement imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the potential of N-(2-Methoxyphenyl)acetamide in the field of drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated, with promising results suggesting its potential as a neuroprotective agent. Furthermore, its structural flexibility allows for easy modification, enabling scientists to tailor its properties for specific therapeutic applications.

In addition to its biomedical applications, N-(2-Methoxyphenyl)acetamide has also found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for use in polymer synthesis. Recent advancements in polymer chemistry have demonstrated the use of this compound as a building block for creating biodegradable polymers, which are increasingly sought after in sustainable materials development. The compound's compatibility with various synthetic techniques and its ability to enhance polymer properties such as tensile strength and thermal stability have made it a valuable asset in this field.

The synthesis of N-(2-Methoxyphenyl)acetamide is typically achieved through nucleophilic acylation, where an amine reacts with an acyl chloride or an acid anhydride in the presence of a base. This reaction is highly efficient and can be optimized for large-scale production, making it suitable for industrial applications. Recent innovations in catalytic methods have further improved the yield and purity of the compound, reducing production costs and enhancing its commercial viability.

From an environmental perspective, N-(2-Methoxyphenyl)acetamide has been studied for its biodegradability and eco-friendly properties. Research indicates that under controlled conditions, the compound can undergo microbial degradation, minimizing its environmental footprint. This characteristic is particularly important in industries where sustainability is a priority, such as pharmaceuticals and agriculture.

In conclusion, N-(2-Methoxyphenyl)acetamide (CAS No. 93-26-5) is a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and sustainable chemistry underscores its importance as a valuable chemical entity. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific and industrial progress.

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Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
A844490
Purity:99%
Quantity:500g
Price ($):386.0
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